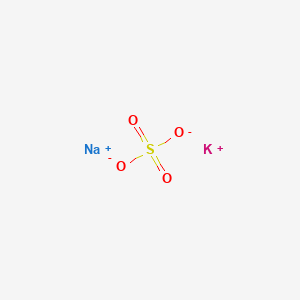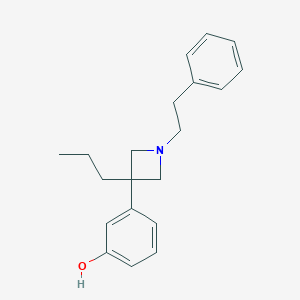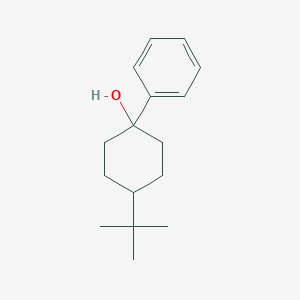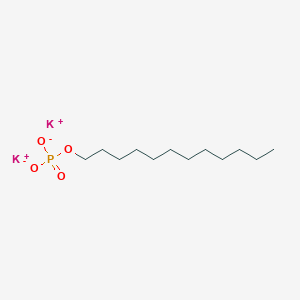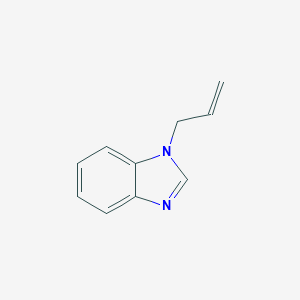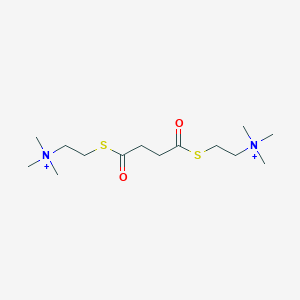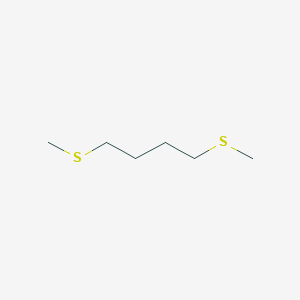
2,7-Dithiaoctane
Overview
Description
2,7-Dithiaoctane is a chemical compound that is part of a broader class of organic molecules containing sulfur atoms. While the provided papers do not directly discuss 2,7-Dithiaoctane, they do provide insights into related compounds and their properties, which can be useful in understanding the characteristics of 2,7-Dithiaoctane by analogy.
Synthesis Analysis
The synthesis of related heterocyclic compounds has been reported, such as the first synthesis of 1,2-dithia-5-azacyclooctan-6-one, which is a compound with a heterocyclic ring containing sulfur atoms . This synthesis involved nOe experiments to determine the conformation of the compound, indicating the importance of experimental techniques in understanding the structure of synthesized molecules.
Molecular Structure Analysis
The molecular structure of related compounds has been characterized using various spectroscopic methods and structural analysis techniques such as X-ray crystallography . For example, a derivative of dithiophosphonates was synthesized and its structure was elucidated, revealing an orthorhombic crystal system and specific hydrogen bonding patterns . These findings highlight the complexity of molecular structures that can contain sulfur atoms and the importance of detailed structural analysis.
Chemical Reactions Analysis
The papers provided do not directly discuss the chemical reactions of 2,7-Dithiaoctane, but they do provide information on the reactivity of similar sulfur-containing compounds. For instance, the synthesis of exo-dithio and monothio carborane derivatives involves reactions under basic conditions with organic dihalogenated compounds, leading to the formation of macrocycles . This suggests that sulfur atoms in these compounds can participate in a variety of chemical reactions, potentially including those that would be relevant for 2,7-Dithiaoctane.
Physical and Chemical Properties Analysis
The physical and chemical properties of a related compound, 2,7-dimethyl-2,7-dicyanide-3,6-diazaoctane, were analyzed using Density Functional Theory (DFT) . The study found that the energy band gap of the compound indicates lower kinetic stability and higher reactivity, with electron-rich reactive sites located over nitrogen atoms . While this does not directly pertain to 2,7-Dithiaoctane, it does suggest that computational methods like DFT can be valuable for predicting the properties of sulfur-containing compounds.
Scientific Research Applications
Additives in Electroplating : 2,7-Dithiaoctane derivatives, particularly 4,5-dithiaoctane-1,8-disulphonic acid, are significant in acid copper electroplating baths. They play a role in determining the behavior of the electroplating bath, though they do not affect the rate of copper deposition (Healy, Pletcher, & Goodenough, 1992).
Formation of Technetium Complexes : Thioether ligands like 2,7-Dithiaoctane are involved in synthesizing neutral oxotechnetium(V) complexes, which have potential applications in radiopharmaceuticals (Pietzsch et al., 1993).
Thermodynamic Properties : Studies on the thermodynamic properties of symmetrical alkane disulfides, including 4,5-dithiaoctane, provide insights into their heat of vaporization, vapor heat capacity, and other thermodynamic functions (Hubbard et al., 1958).
IR Vibrational Frequencies and NMR Chemical Shifts : The vibrational spectra and structure of 3,6-dithiaoctane-1,8-diol have been studied, providing valuable information for understanding the molecular structure and conformation of similar compounds (Kurbakova et al., 1992).
Metal Complex Formation : 2,7-Dithiaoctane derivatives form complexes with metals like copper, showing the nature of the copper-sulphur bond and suggesting potential applications in catalysis and material science (Ainscough, Brodie, & Palmer, 1976).
Photoinduced Ligand Exchange : The photochemistry of Ru(II) polypyridine complexes involving 2,7-Dithiaoctane derivatives reveals their potential in light-activated processes, which could be applicable in photocatalysis and solar energy conversion (Garner, Joyce, & Turro, 2011).
Safety And Hazards
The safety data sheet for 2,7-Dithiaoctane is not available in the literature. However, safety data sheets for similar compounds provide information on hazards, precautions for safe handling, conditions for safe storage, and first aid measures56.
Future Directions
There is no specific information available on the future directions of 2,7-Dithiaoctane. However, the opportunities of applications of similar compounds, including their remarkable photophysical and supramolecular properties, DNA-bindings, in sensors, molecular electronics, supramolecular systems, and related areas are highlighted2.
Please note that the information provided is based on the available literature and may not be fully accurate or comprehensive due to the limited information on 2,7-Dithiaoctane. Further research and studies are needed to provide a more comprehensive understanding of this compound.
properties
IUPAC Name |
1,4-bis(methylsulfanyl)butane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14S2/c1-7-5-3-4-6-8-2/h3-6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTFIKVWEZAEFMN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSCCCCSC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20289411 | |
| Record name | 2,7-Dithiaoctane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20289411 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,7-Dithiaoctane | |
CAS RN |
15394-33-9 | |
| Record name | Butane,4-bis(methylthio)- | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=60711 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2,7-Dithiaoctane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20289411 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



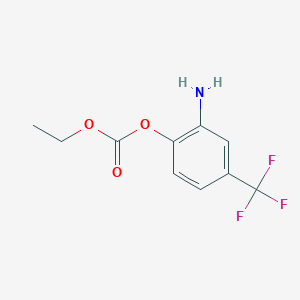

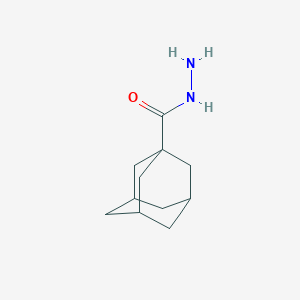
![Hexahydropyrrolo[1,2-a]pyrazine-1,4-dione](/img/structure/B96141.png)
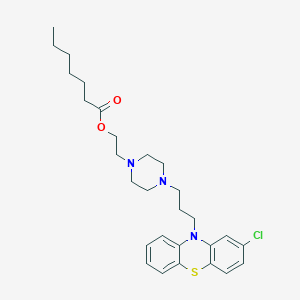
![2-[(3-Chloro-1,4-dioxonaphthalen-2-yl)amino]acetic acid](/img/structure/B96146.png)

